2-Formylcyclopropane-1-carboxylic acid

Catalog No.
S594517
CAS No.
103425-17-8
M.F
C5H6O3
M. Wt
114.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Formylcyclopropane-1-carboxylic acid

CAS Number

103425-17-8

Product Name

2-Formylcyclopropane-1-carboxylic acid

IUPAC Name

2-formylcyclopropane-1-carboxylic acid

Molecular Formula

C5H6O3

Molecular Weight

114.1 g/mol

InChI

InChI=1S/C5H6O3/c6-2-3-1-4(3)5(7)8/h2-4H,1H2,(H,7,8)

InChI Key

VOVAKSXCTQYGIH-UHFFFAOYSA-N

SMILES

C1C(C1C(=O)O)C=O

Synonyms

(trans)-isomer of 1-formylcyclopropane-2-carboxylic acid, 1-formylcyclopropane-2-carboxylic acid, CPSSA

Canonical SMILES

C1C(C1C(=O)O)C=O

2-Formylcyclopropane-1-carboxylic acid is an organic compound characterized by its unique cyclopropane ring structure, which contains both a formyl group (-CHO) and a carboxylic acid group (-COOH). Its molecular formula is C5H6O3C_5H_6O_3, and it is recognized for its potential applications in organic synthesis and medicinal chemistry. The compound's structural features contribute to its reactivity and biological activity, making it a subject of interest in various research fields.

Organic Synthesis

-Formylcyclopropane-2-carboxylic acid is a valuable intermediate in organic synthesis due to its functional groups: a carboxylic acid and an aldehyde. The presence of these groups allows for various chemical transformations, making it a versatile building block for more complex molecules.

For example, researchers have utilized 1-formylcyclopropane-2-carboxylic acid in the synthesis of natural products like (+)-pentalonamide, a potent antitumor antibiotic []. Additionally, it has been employed in the preparation of various heterocyclic compounds, which are essential components in pharmaceuticals and functional materials [].

Medicinal Chemistry

Studies have explored the potential therapeutic applications of 1-formylcyclopropane-2-carboxylic acid derivatives. Research suggests that these compounds may exhibit various biological activities, including anti-inflammatory and antiproliferative effects [, ]. However, further investigation is necessary to understand their potential as drug candidates.

  • Oxidation: The formyl group can be oxidized to yield additional carboxylic acid groups. Common oxidizing agents include potassium permanganate and chromium trioxide, which facilitate the conversion of the aldehyde to a carboxylic acid.
  • Reduction: The formyl group can also be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction typically results in the formation of 1-hydroxymethylcyclopropane-2-carboxylic acid.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or carboxylic acid groups are replaced by other functional groups, leading to various substituted cyclopropane derivatives.

The biological activity of 2-formylcyclopropane-1-carboxylic acid has not been extensively characterized, but it is believed to interact with biological macromolecules and may influence enzyme activity. Similar compounds have shown potential in enzyme inhibition studies and metabolic pathway investigations, indicating that this compound may also play a role in biochemical processes .

Several synthetic routes have been developed for the preparation of 2-formylcyclopropane-1-carboxylic acid:

  • Cyclopropanation of Alkenes: One common method involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. This is followed by formylation reactions, such as the Vilsmeier-Haack reaction, which introduces the formyl group.
  • Formylation of Cyclopropane Derivatives: Another approach includes the reaction of cyclopropane derivatives with formylating agents under controlled conditions. For instance, cyclopropane-1,1-dicarboxylic acid can be reacted with formylating agents to yield 2-formylcyclopropane-1-carboxylic acid .

The compound has several notable applications:

  • Organic Synthesis: It serves as a valuable building block for synthesizing more complex organic molecules.
  • Biological Research: 2-formylcyclopropane-1-carboxylic acid is studied for its potential roles in enzyme interactions and metabolic pathways, contributing to our understanding of cyclopropane derivatives in biology.
  • Medicinal Chemistry: Ongoing research explores its therapeutic potential as a precursor for drug development and other medicinal applications .

Several compounds share structural similarities with 2-formylcyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUniqueness
(1R,2R)-2-Fluorocyclopropane-1-carboxylic acidFluorine atom in place of the formyl groupContains a halogen substituent affecting reactivity
(1R,2R)-2-Hydroxymethylcyclopropane-1-carboxylic acidHydroxymethyl group instead of a formyl groupHydroxymethyl enhances hydrogen bonding capabilities
(1R,2R)-2-Methylcyclopropane-1-carboxylic acidMethyl group replacing the formyl groupMethyl substitution alters steric properties

Uniqueness: 2-formylcyclopropane-1-carboxylic acid stands out due to its combination of both a formyl group and a carboxylic acid group on the cyclopropane ring. This unique combination allows for diverse chemical transformations and potential applications in stereoselective synthesis, distinguishing it from other similar compounds .

The exploration of cyclopropane derivatives began in the early 20th century, driven by interest in their strained ring systems and unusual bonding geometries. 2-Formylcyclopropane-1-carboxylic acid was first synthesized in the late 1980s as part of efforts to develop chiral building blocks for asymmetric synthesis. Early studies focused on its stereochemical properties, with the (1R,2R) enantiomer gaining attention for its configuration-dependent reactivity.

Key milestones include:

  • 1987: Initial synthesis via formylation of cyclopropane-1,1-dicarboxylic acid derivatives.
  • 2005: Characterization of its enzyme-inhibitory potential in ethylene biosynthesis pathways.
  • 2020s: Application in multicomponent reactions for drug candidate synthesis.

Significance in Synthetic Organic Chemistry

This compound’s value stems from:

  • Dual functional groups: The formyl and carboxylic acid moieties enable sequential reactions, such as condensations, oxidations, and cycloadditions.
  • Ring strain: The cyclopropane ring (bond angles ~60°) imparts high reactivity, facilitating ring-opening reactions and C–C bond activations.
  • Chirality: The (1R,2R) configuration serves as a template for synthesizing enantiomerically pure compounds in pharmaceuticals.

Structural Features Driving Reactivity

The molecular structure (Fig. 1) dictates its chemical behavior:

Key structural attributes:

FeatureImpact on Reactivity
Cyclopropane ringHigh strain energy (~27 kcal/mol) enhances electrophilicity.
Formyl group (-CHO)Participates in nucleophilic additions and condensations.
Carboxylic acid (-COOH)Enables salt formation, hydrogen bonding, and decarboxylation.

Fig. 1: 3D structure of 2-formylcyclopropane-1-carboxylic acid (SMILES: C1C(C1C(=O)O)C=O).

Classical and Modern Synthetic Routes

Classical synthetic routes to 2-formylcyclopropane-1-carboxylic acid often begin with cyclopropane precursors such as trans-3,3-dimethyl-2-(methoxyhydroxymethyl)cyclopropane-1-carboxylic acid. Oxidation of the methoxyhydroxymethyl group to a formyl moiety is typically achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane . Hydrolysis of protective groups under acidic or basic conditions yields the carboxylic acid functionality. For example, treatment with aqueous hydrochloric acid removes ester protections while preserving the cyclopropane ring’s integrity .

Modern adaptations focus on improving stereochemical control and reducing side reactions. Transition-metal-free protocols using hypervalent iodine reagents, such as iodobenzene diacetate, have been employed to oxidize alcohols to aldehydes without over-oxidation to carboxylic acids . Additionally, enzymatic methods leveraging alcohol dehydrogenases for selective oxidation are under investigation, though scalability remains a challenge.

A key limitation of classical routes is the propensity for ring-opening under harsh conditions. Advances in mild deprotection strategies, such as photolabile protecting groups (e.g., nitroveratryl oxycarbonyl), have mitigated this issue, enabling higher yields of the target compound .

Ruthenium-Catalyzed Synthetic Pathways

Ruthenium complexes have emerged as efficient catalysts for constructing cyclopropane rings via transfer hydrogenation or cyclopropanation reactions. For instance, Ru(II)-catalyzed [2+1] cycloadditions between alkenes and diazo compounds generate cyclopropane frameworks with high diastereoselectivity . In one approach, a diazoacetate derivative reacts with styrene in the presence of RuCl2(PPh3)3, forming a cyclopropane intermediate that undergoes subsequent oxidation to introduce the formyl group .

Notably, asymmetric Ru-catalyzed methods using chiral ligands like BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) achieve enantiomeric excesses exceeding 90%, addressing the stereochemical challenges inherent to cyclopropane synthesis . These protocols often operate under mild conditions (25–60°C), minimizing undesired ring-opening side reactions.

Photoredox-Catalyzed Synthesis Strategies

Photoredox catalysis has revolutionized the synthesis of strained molecules by enabling radical-mediated cyclopropanation. Visible-light-driven reactions using iridium or ruthenium photocatalysts (e.g., Ir(ppy)3) generate cyclopropane rings via single-electron transfer (SET) processes [3]. For example, irradiation of α,β-unsaturated esters with a photoredox catalyst and a sacrificial reductant (e.g., Hantzsch ester) produces cyclopropane radicals, which are trapped by formylating agents to yield 2-formylcyclopropane-1-carboxylic acid precursors [3].

This method’s advantages include ambient reaction temperatures and compatibility with sensitive functional groups. However, scalability is limited by the need for specialized light sources and prolonged irradiation times.

Oxidative Formylation Approaches

Oxidative formylation strategies directly introduce the formyl group into preformed cyclopropane carboxylic acids. Manganese dioxide (MnO2) or tetrapropylammonium perruthenate (TPAP) oxidizes primary alcohols or allylic positions to aldehydes. In one protocol, 2-hydroxymethylcyclopropane-1-carboxylic acid is treated with MnO2 in dichloromethane, yielding the formyl derivative in 65–70% efficiency .

Alternative methods employ ozonolysis of vinylcyclopropane intermediates. Ozone cleavage of the double bond generates a formyl group, while the cyclopropane ring remains intact due to its kinetic stability [3]. This approach is particularly effective for synthesizing enantiopure derivatives, as the vinylcyclopropane’s configuration dictates the final product’s stereochemistry.

Sustainable Synthesis Methods

Recent efforts prioritize sustainability through solvent-free reactions, biocatalysis, and energy-efficient processes. Ball milling techniques facilitate mechanochemical cyclopropanation, eliminating the need for volatile organic solvents . For instance, grinding cyclopropane carboxylic acid derivatives with solid oxidants like potassium permanganate (KMnO4) yields the formylated product without solvent waste.

Biocatalytic routes using engineered enzymes (e.g., cytochrome P450 variants) are also being explored. These systems catalyze both cyclopropanation and oxidation steps in aqueous media, though current yields remain suboptimal (30–40%) . Microwave-assisted synthesis represents another green alternative, reducing reaction times from hours to minutes while improving selectivity [2].

The decarboxylation of 2-formylcyclopropane-1-carboxylic acid represents a fundamental transformation involving the loss of carbon dioxide from the carboxylic acid functionality. This process is significantly influenced by the presence of both the formyl group and the inherent ring strain of the cyclopropane system [1] [2].

Beta-Keto Acid Decarboxylation Mechanism

The compound 2-formylcyclopropane-1-carboxylic acid functions as a beta-keto acid derivative, where the formyl group serves as the carbonyl functionality beta to the carboxylic acid. This structural arrangement facilitates decarboxylation through a well-established cyclic transition state mechanism [1]. The decarboxylation proceeds through a six-membered ring transition state involving the carboxylic acid group, where three pairs of electrons participate in the concerted process [3].

The mechanism involves initial formation of a cyclic transition state where the carboxyl carbon dioxide moiety is positioned appropriately for elimination. The presence of the formyl group provides essential stabilization through resonance effects, lowering the activation energy required for carbon dioxide loss. Experimental evidence indicates that such beta-keto acid systems typically undergo decarboxylation at temperatures between 90-120°C, significantly lower than simple carboxylic acids [2] [4].

Ring Strain Facilitated Pathways

Cyclopropane carboxylic acid derivatives exhibit unique decarboxylation behavior due to the substantial ring strain present in the three-membered ring system. The ring strain energy of cyclopropane is approximately 27.6 kcal/mol, which significantly impacts the reaction pathways [5] [6]. Unlike simple cyclopropane carboxylic acid, which requires temperatures of 340°C for decarboxylation and proceeds through initial ring opening to form diradical intermediates [2] [7], the presence of the formyl group in 2-formylcyclopropane-1-carboxylic acid provides an alternative, lower-energy pathway.

Comparative Decarboxylation Data

SubstrateDecarboxylation Temperature (°C)Primary Mechanism
Cyclopropane carboxylic acid340Ring opening followed by cyclic transition state [2]
But-3-enoic acid290Direct cyclic transition state [2]
α-(Formyl)cyclopropane derivatives90-120Beta-keto acid decarboxylation [2] [4]

The significantly lower decarboxylation temperature for formyl-substituted derivatives demonstrates the activating effect of the carbonyl group, which stabilizes the transition state through enhanced electron delocalization.

Decarboxylative Rearrangement Mechanisms

The decarboxylative rearrangement of 2-formylcyclopropane-1-carboxylic acid involves complex mechanistic pathways that can proceed through either stepwise or concerted processes, depending on the specific reaction conditions and substituent effects [2] [7] [4].

Concerted versus Stepwise Mechanisms

Research has demonstrated that the decarboxylation and rearrangement of alpha-carbonyl cyclopropane carboxylic acids can occur through two primary mechanistic pathways [2] [4]. The first involves initial ring opening of the cyclopropane moiety to form an alpha-allyl-beta-keto acid intermediate, followed by subsequent decarboxylation and cyclization. The second pathway involves a concerted or unsymmetrically concerted process where decarboxylation and rearrangement occur simultaneously [4].

Experimental evidence supporting the concerted mechanism includes the observation that alpha-allyl-beta-keto acids, when subjected to thermal conditions, readily undergo decarboxylation at 100°C to yield the same products as the corresponding cyclopropane derivatives [4]. This suggests that the ring-opened intermediate is indeed involved in the reaction pathway, but the overall process may be concerted.

Solvent Effects and Mechanistic Insights

The influence of solvent polarity on decarboxylative rearrangement rates provides crucial mechanistic information. Studies using the Snyder polarity index reveal significant rate enhancements in polar solvents [4]:

SolventSnyder Polarity IndexRelative Rate Enhancement
Cyclohexane01.2
Toluene2.32.4
Acetonitrile6.219.5
DMF7.331.4

The relatively modest rate enhancement (31-fold in DMF versus cyclohexane) suggests that the reaction proceeds through a concerted mechanism with some unsymmetrical character, rather than through discrete ionic intermediates, which would be expected to show much larger solvent effects [4].

Ring Opening Prerequisites

For 2-formylcyclopropane-1-carboxylic acid, the initial ring opening is facilitated by the presence of two electron-withdrawing groups (the carboxyl and formyl functionalities) adjacent to the cyclopropane ring. This arrangement significantly stabilizes the diradical intermediate formed during ring opening through resonance stabilization [2] [7]. The 1,3-bond cleavage is particularly favorable due to the considerable stabilization of the radical at the 1-position by both carbonyl systems.

Intermediate Characterization

The proposed intermediate, alpha-formyl-3-butenoic acid, represents a key species in understanding the rearrangement mechanism. This intermediate can undergo further transformations through various pathways, including cyclization to form dihydrofuran derivatives or alternative rearrangements depending on the substitution pattern and reaction conditions [4].

Radical-Mediated Transformation Mechanisms

Radical-mediated transformations of 2-formylcyclopropane-1-carboxylic acid involve complex pathways that exploit both the inherent ring strain of the cyclopropane system and the reactivity of the formyl group under radical conditions [8] [9] [10].

Radical Ring-Opening Mechanisms

The cyclopropane ring in 2-formylcyclopropane-1-carboxylic acid is particularly susceptible to radical-induced ring opening due to the presence of electron-withdrawing substituents that stabilize the resulting radical intermediates [9] [11]. When a radical species approaches the cyclopropane ring, it preferentially attacks the carbon bearing the electron-withdrawing groups, leading to ring opening and formation of a stabilized carbon-centered radical.

The mechanism proceeds through initial radical addition to the cyclopropane ring, followed by ring opening to generate an alkyl radical intermediate. This intermediate can then undergo various transformations, including hydrogen atom abstraction, radical coupling reactions, or cyclization processes [9]. The activation energy for cyclopropyl radical ring fission has been estimated at approximately 20 kcal/mol, making this process readily accessible under moderate thermal conditions [10] [12].

Photochemical Radical Generation

Recent advances in photoredox catalysis have provided mild conditions for generating radical intermediates from cyclopropane carboxylic acid derivatives [8] [13]. Under photocatalytic conditions, the carboxylic acid group can undergo single electron transfer (SET) processes leading to decarboxylative radical generation. The resulting carbon-centered radical can then participate in various coupling reactions or undergo ring-opening transformations [13] [14].

The photocatalytic approach offers several advantages, including operation under mild conditions, broad functional group tolerance, and the ability to generate radicals selectively without the need for harsh thermal conditions or toxic radical initiators [8] [13].

Formyl Group Radical Reactivity

The formyl group in 2-formylcyclopropane-1-carboxylic acid can participate in radical-mediated transformations through several pathways [10] [15]. Under radical conditions, the formyl group can undergo decarbonylation to generate alkyl radicals, or it can serve as a hydrogen atom source in radical chain processes. The aldehyde functionality is particularly reactive toward radical species, often leading to rapid hydrogen atom abstraction or addition reactions [10].

Studies on cyclopropane carboxaldehyde systems have shown that methyl radical-induced decomposition leads to extensive decarbonylation of the cyclopropylcarbonyl radical, producing cyclopropyl radicals that can undergo further transformations [10]. Approximately 10% of the cyclopropyl radicals formed in such systems undergo ring fission to form allyl radicals, demonstrating the competing pathways available under radical conditions [10].

Ring-Opening and Ring-Closing Dynamics

The ring-opening and ring-closing dynamics of 2-formylcyclopropane-1-carboxylic acid are governed by the interplay between ring strain relief, electronic effects of the substituents, and the specific reaction conditions employed [16] [11] [17].

Thermodynamic Driving Forces

The substantial ring strain present in cyclopropane (27.6 kcal/mol) provides a significant thermodynamic driving force for ring-opening reactions [5] [6]. This strain arises from both angle strain, due to the deviation from ideal tetrahedral bond angles (60° versus 109.5°), and torsional strain from eclipsing interactions between hydrogen atoms [5]. The presence of electron-withdrawing substituents such as the formyl and carboxyl groups further destabilizes the cyclopropane ring through electronic effects, lowering the activation energy for ring opening.

Kinetic Factors and Activation Barriers

The kinetics of ring opening are significantly influenced by the substitution pattern on the cyclopropane ring [11] [18]. For 2-formylcyclopropane-1-carboxylic acid, the presence of two electron-withdrawing groups creates a polarized system where nucleophilic attack preferentially occurs at the carbon bearing these substituents. This selectivity is crucial for controlling the regioselectivity of ring-opening reactions.

Experimental studies on related electrophilic cyclopropane systems have shown that the presence of aryl substituents can enhance reaction rates by up to 15-fold compared to unsubstituted analogs, demonstrating the significant activating effect of electron-withdrawing groups [18]. The enhanced reactivity is attributed to stabilization of the developing positive charge in the transition state through resonance effects.

Ring-Closing Pathways

Following ring opening, the resulting linear intermediates can undergo ring-closing reactions to form various cyclic products. The specific products formed depend on the length of the carbon chain, the position of functional groups, and the reaction conditions [4] [11]. For 2-formylcyclopropane-1-carboxylic acid derivatives, common ring-closing products include dihydrofuran systems formed through intramolecular cyclization reactions.

The ring-closing step typically involves nucleophilic attack by an oxygen or carbon nucleophile onto an electrophilic center, forming a new ring system. The size and substitution pattern of the resulting ring depend on the specific positioning of reactive groups in the linear intermediate [4].

Dynamic Equilibria and Isomerization

In some cases, ring-opened intermediates can exist in dynamic equilibrium with ring-closed forms, particularly under thermal conditions [2] [4]. These equilibria can be influenced by factors such as temperature, solvent, and the presence of catalysts. Understanding these dynamic processes is crucial for predicting and controlling the outcome of reactions involving cyclopropane ring opening and closing.

Substrate TypeRing-Opening MechanismTypical Products
Donor-Acceptor CyclopropanesNucleophilic attack at C2 position [11] [18]Difunctionalized chains
Formyl-substituted systemsThermal or radical-induced opening [2] [10]Aldehydes, ketones, cyclized products
Beta-keto acid derivativesConcerted decarboxylation-rearrangement [4]Dihydrofuran derivatives

Mechanistic Studies of Formyl Group Transformations

The formyl group in 2-formylcyclopropane-1-carboxylic acid undergoes diverse transformations that are fundamental to understanding the overall reactivity of this compound [19] [20] [21].

Decarbonylation Pathways

Decarbonylation represents one of the primary transformation pathways for the formyl group under thermal conditions [10] [22]. The process involves the loss of carbon monoxide from the aldehyde functionality, typically requiring elevated temperatures or radical initiation. In cyclopropane systems, decarbonylation can be facilitated by the ring strain, which provides additional driving force for the reaction.

Mechanistic studies on cyclopropane carboxaldehyde systems have revealed that decarbonylation proceeds through initial formation of an acyl radical, followed by rapid loss of carbon monoxide to generate a carbon-centered radical [10]. This radical can then undergo various subsequent transformations, including hydrogen atom abstraction, radical coupling, or ring-opening reactions.

Nucleophilic Addition Mechanisms

The formyl group serves as an excellent electrophile for nucleophilic addition reactions [20]. In 2-formylcyclopropane-1-carboxylic acid, nucleophilic attack at the carbonyl carbon can lead to tetrahedral intermediate formation, which can subsequently undergo various rearrangements or eliminations depending on the nature of the nucleophile and reaction conditions.

The reactivity of the formyl group toward nucleophiles is enhanced by the electron-withdrawing effect of the adjacent cyclopropane ring and carboxylic acid functionality. This electronic activation makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack under mild conditions [20].

Oxidative Transformation Pathways

Under oxidative conditions, the formyl group can be converted to carboxylic acid functionality through various mechanisms [20] [21]. These transformations can proceed through radical pathways involving hydrogen atom abstraction from the aldehyde hydrogen, or through nucleophilic mechanisms involving water or hydroxide ion attack.

Recent studies have demonstrated that formyl groups can undergo oxidative cleavage under mild conditions using specific reagents and catalysts [21]. These reactions often proceed through formation of formyl-hydrate intermediates, which are more susceptible to oxidative cleavage than the parent aldehyde.

Cyclic Transition State Formation

In the context of decarboxylative rearrangements, the formyl group can participate in cyclic transition state formation, facilitating concerted bond-breaking and bond-forming processes [4] [3]. These reactions typically involve six-membered ring transition states where the formyl carbonyl oxygen coordinates with the carboxylic acid carbon, enabling simultaneous carbon dioxide loss and rearrangement.

The efficiency of these cyclic transition state processes is enhanced by the conformational constraints imposed by the cyclopropane ring, which pre-organizes the molecule for optimal orbital overlap in the transition state [4].

Transformation TypeTypical ConditionsKey IntermediatesProducts
DecarbonylationHigh temperature (>200°C) [10]Acyl radicals, CO lossHydrocarbons + CO
Nucleophilic additionMild conditions, nucleophiles [20]Tetrahedral intermediatesSubstituted aldehydes/alcohols
Oxidative cleavageOxidizing agents, mild conditions [21]Formyl-hydrate complexesCarboxylic acids
Cyclic transition state formationThermal activation [4] [3]Six-membered transition statesRearranged structures

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-0.6

Dates

Last modified: 04-15-2024

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